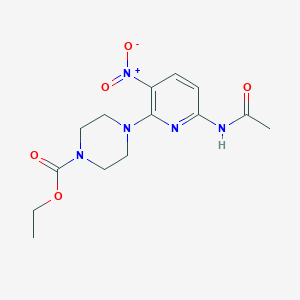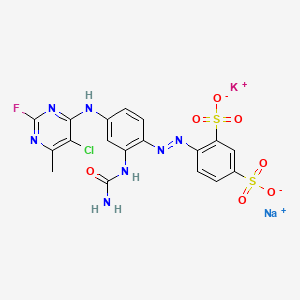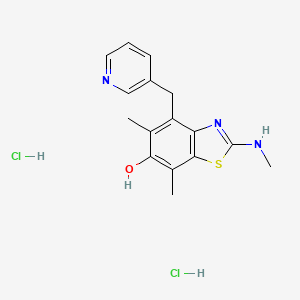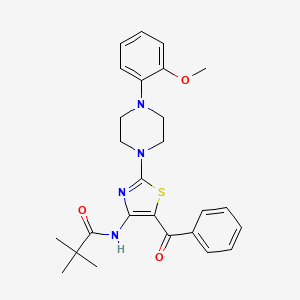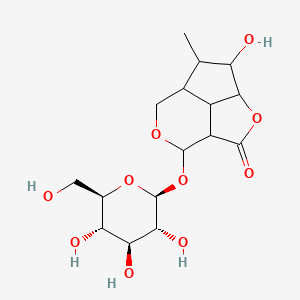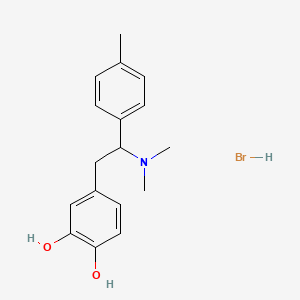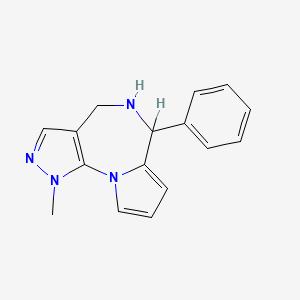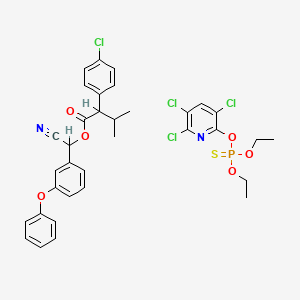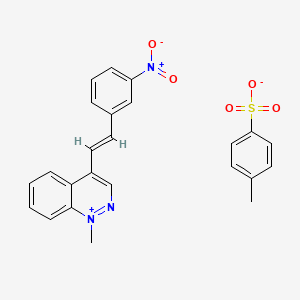
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate is a complex organic compound that belongs to the class of cinnolinium salts This compound is characterized by the presence of a cinnolinium core substituted with a nitrostyryl group and a methyl group, along with a p-toluenesulfonate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate typically involves a multi-step process. One common method includes the condensation of 1-methyl-4-cinnolinium iodide with 3-nitrostyrene in the presence of a base, followed by the addition of p-toluenesulfonic acid to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cinnolinium core may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
類似化合物との比較
Similar Compounds
- 1-Methyl-4-(3-nitrostyryl)pyridinium iodide
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3(5)-Substituted pyrazoles
Uniqueness
1-Methyl-4-(3-nitrostyryl)cinnolinium p-toluenesulfonate is unique due to its specific structural features, including the cinnolinium core and the nitrostyryl group These features confer distinct chemical reactivity and biological activity compared to similar compounds
特性
CAS番号 |
65168-11-8 |
|---|---|
分子式 |
C24H21N3O5S |
分子量 |
463.5 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;1-methyl-4-[(E)-2-(3-nitrophenyl)ethenyl]cinnolin-1-ium |
InChI |
InChI=1S/C17H14N3O2.C7H8O3S/c1-19-17-8-3-2-7-16(17)14(12-18-19)10-9-13-5-4-6-15(11-13)20(21)22;1-6-2-4-7(5-3-6)11(8,9)10/h2-12H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b10-9+; |
InChIキー |
IQPKZDLCDCFIOS-RRABGKBLSA-M |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=NC=C(C2=CC=CC=C21)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=NC=C(C2=CC=CC=C21)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



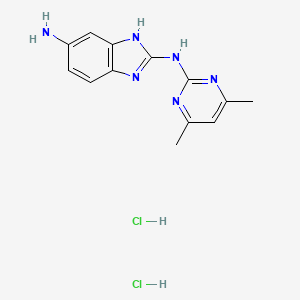
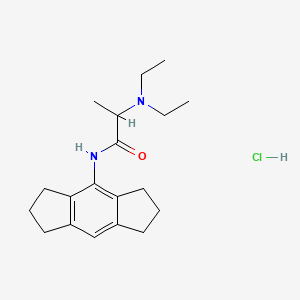
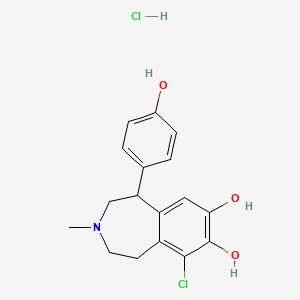
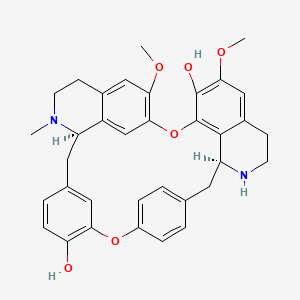
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
